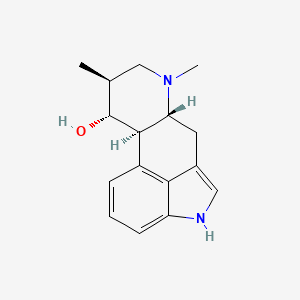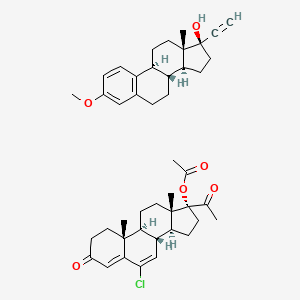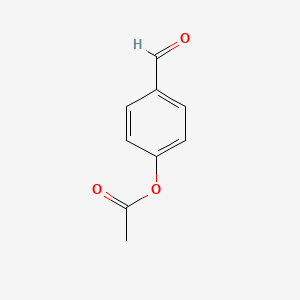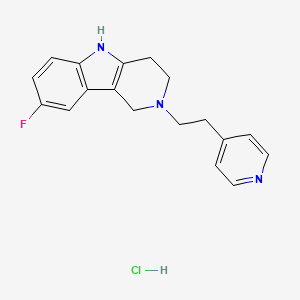
Indomethacin sodium trihydrate
Vue d'ensemble
Description
Indomethacin sodium trihydrate is a derivative of indomethacin, a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic properties . It is used to treat mild to moderate acute pain and relieve symptoms of arthritis (osteoarthritis and rheumatoid arthritis) or gout, such as inflammation, swelling, stiffness, and joint pain .
Synthesis Analysis
Indomethacin has been used as a model compound to investigate acid-base reactions of solid materials, a common type of drug-excipient interaction . In a typical experiment, 500 mg of pure alpha-form indomethacin were mixed with 500 mg of sodium bicarbonate . The reaction was monitored by IR spectroscopy, X-ray powder diffraction, and solid-state NMR .
Molecular Structure Analysis
The chemical formula of Indomethacin sodium trihydrate is C19H21ClNNaO7, with an exact mass of 433.09 and a molecular weight of 433.820 .
Chemical Reactions Analysis
The reaction of sodium bicarbonate with alpha-form indomethacin is about 86% complete after 500 h at 40 degrees C and 66% RH . No detectable reaction was observed for sodium bicarbonate with the alpha form of indomethacin at 40 degrees C and 11% RH after 15 months .
Applications De Recherche Scientifique
Patent Ductus Arteriosus Closure in Premature Infants
Indomethacin Sodium Trihydrate: is used intravenously to close a hemodynamically significant patent ductus arteriosus (PDA) in premature infants . This condition is a common congenital heart defect where a blood vessel called the ductus arteriosus fails to close after birth, which can lead to heart failure and other complications. Indomethacin is effective in inducing the closure of this vessel, improving the infants’ survival and health outcomes.
Anti-Inflammatory Applications
As a non-steroidal anti-inflammatory drug (NSAID), Indomethacin Sodium Trihydrate exhibits potent anti-inflammatory, analgesic, and antipyretic properties . It’s commonly used in the treatment of various inflammatory conditions such as rheumatoid arthritis, ankylosing spondylitis, osteoarthritis, and acute gouty arthritis.
Ophthalmic Uses
Indomethacin Sodium Trihydrate: has been studied and utilized in the symptomatic treatment of postoperative ocular inflammation and pain, especially after cataract surgery . It helps reduce ocular inflammation and manage complications that may arise after the procedure.
Stability in Pharmaceutical Preparations
Research has been conducted on the stability of reconstituted Indomethacin Sodium Trihydrate in different storage conditions . This is crucial for ensuring the effectiveness and safety of the drug when used in medical treatments, as well as for the development of stable pharmaceutical formulations.
Disproportionation in Lyophilized Formulations
Studies have investigated the effect of formulation and process parameters on the disproportionation of Indomethacin Sodium Trihydrate in buffered lyophilized formulations . Understanding this process is important for the development of stable and effective freeze-dried pharmaceutical products.
Environmental Considerations in Solvent Systems
Research has also focused on developing environmentally friendly solvent systems for the use of Indomethacin Sodium Trihydrate . This is part of a broader effort to reduce the environmental impact of pharmaceuticals by minimizing the use of harmful organic solvents.
Mécanisme D'action
Target of Action
Indomethacin sodium trihydrate primarily targets the Cyclooxygenase (COX) enzymes . These enzymes are responsible for the synthesis of prostaglandins, which play a key role in inflammation, pain, and fever .
Mode of Action
Indomethacin sodium trihydrate acts by inhibiting the COX enzymes . This inhibition is potent and nonselective, affecting both COX-1 and COX-2 . By inhibiting these enzymes, indomethacin prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever .
Biochemical Pathways
The primary biochemical pathway affected by indomethacin is the arachidonic acid (AA) pathway . The COX enzymes catalyze the rate-limiting step in this pathway, converting AA to prostaglandins and thromboxanes . By inhibiting COX, indomethacin disrupts this pathway, reducing the production of these inflammatory mediators .
Pharmacokinetics
Indomethacin follows linear pharmacokinetics, with plasma concentration, area under the curve, and urinary recovery being proportional to the administered dose . It is metabolized in the liver, with significant enterohepatic recirculation . The metabolites, which include desmethyl, desbenzoyl, and desmethyl-desbenzoyl indomethacin, are pharmacologically inactive . These metabolites, along with indomethacin, are excreted in the urine and bile .
Result of Action
The inhibition of prostaglandin synthesis by indomethacin results in reduced inflammation, pain, and fever . In addition, indomethacin has been found to inhibit the nuclear translocation of IRF3, a key regulator of immune responses . This can help to modulate immune responses, potentially reducing autoimmune reactions .
Action Environment
The action of indomethacin can be influenced by various environmental factors. For instance, in patients with compromised renal function, the co-administration of indomethacin with an ACE inhibitor or angiotensin II antagonist may result in further deterioration of renal function . Additionally, the efficacy of indomethacin in closing a patent ductus arteriosus in premature infants can be influenced by the infant’s weight and age at the time of therapy .
Safety and Hazards
Indomethacin can increase your risk of fatal heart attack or stroke, even if you don’t have any risk factors . It is recommended to wear personal protective equipment/face protection when handling indomethacin. Avoid getting it in eyes, on skin, or on clothing. Avoid dust formation and do not breathe (dust, vapor, mist, gas). Do not ingest .
Propriétés
IUPAC Name |
sodium;2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4.Na.3H2O/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12;;;;/h3-9H,10H2,1-2H3,(H,22,23);;3*1H2/q;+1;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYAQBLOGVNWNT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].O.O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClNNaO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
53-86-1 (Parent) | |
| Record name | Indomethacin sodium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074252258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00225256 | |
| Record name | Indomethacin sodium [USAN:USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indomethacin sodium | |
CAS RN |
74252-25-8 | |
| Record name | Indomethacin sodium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074252258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indomethacin sodium [USAN:USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sodium 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOMETHACIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IMX38M2GG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the mechanism of action of indomethacin sodium trihydrate?
A1: Indomethacin sodium trihydrate is a non-steroidal anti-inflammatory drug (NSAID) that exerts its effects primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are lipid compounds involved in inflammation, pain, and fever. By inhibiting COX enzymes, indomethacin sodium trihydrate reduces the production of prostaglandins, thereby alleviating these symptoms [, ].
Q2: Are there compatibility concerns when administering indomethacin sodium trihydrate intravenously alongside other neonatal medications?
A3: While not directly addressed in the provided abstracts, visual compatibility studies are crucial to ensure that indomethacin sodium trihydrate, when co-administered with other drugs via continuous infusion, doesn't result in physical incompatibilities like precipitation []. Such incompatibilities could impact drug efficacy and potentially pose risks to neonates.
Q3: How does indomethacin impact protein metabolism in the context of liver dysfunction?
A4: Research suggests that indomethacin may not significantly alter protein dynamics in cases of liver dysfunction. Studies using a rat model of liver dysfunction (portacaval shunt) showed that indomethacin did not influence protein turnover or urinary nitrogen excretion following the administration of leukocyte endogenous mediator (LEM), a pyrogenic factor []. This contrasts with the effects observed in sham-operated rats, where indomethacin reduced LEM-induced protein catabolism.
Q4: Has the use of antenatal corticosteroids been found to influence the effects of prophylactic indomethacin in extremely low-birth-weight infants?
A5: A post hoc subgroup analysis of the Trial of Indomethacin Prophylaxis in Preterms, involving extremely low-birth-weight infants (500-999 g), found little evidence that adequate exposure to antenatal corticosteroids (at least 24 hours before delivery) significantly altered the immediate or long-term effects of prophylactic indomethacin []. This suggests that the benefits and risks associated with prophylactic indomethacin in this population are likely consistent regardless of antenatal corticosteroid exposure.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



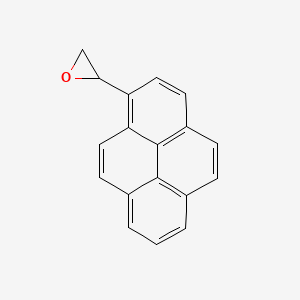


![5b-Hydroxy-2,2,13b,13c-tetramethyl-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-4h-3,15a-epoxy[1]benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one](/img/structure/B1194630.png)
